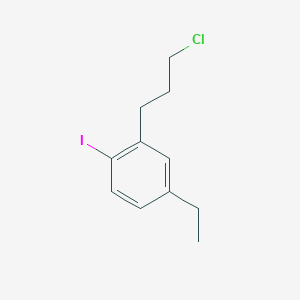
1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoromethylbenzene and 3-bromopropanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the propanone moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. Reaction conditions often involve specific temperatures and solvents to achieve desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative.
Applications De Recherche Scientifique
1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism by which 1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its application. For example, in biological systems, it may bind to active sites of enzymes, inhibiting or modulating their activity.
Pathways Involved: The pathways involved can include signal transduction, metabolic processes, or cellular responses, depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one can be compared with similar compounds such as:
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one: This compound has a chlorine atom instead of bromine, which can affect its reactivity and applications.
1-(2,6-Bis(difluoromethyl)phenyl)-3-iodopropan-1-one:
1-(2,6-Bis(difluoromethyl)phenyl)-3-fluoropropan-1-one: Fluorine substitution can further modify the compound’s properties and reactivity.
Propriétés
Formule moléculaire |
C11H9BrF4O |
|---|---|
Poids moléculaire |
313.09 g/mol |
Nom IUPAC |
1-[2,6-bis(difluoromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O/c12-5-4-8(17)9-6(10(13)14)2-1-3-7(9)11(15)16/h1-3,10-11H,4-5H2 |
Clé InChI |
RWSYGAQCZLRKSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)F)C(=O)CCBr)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


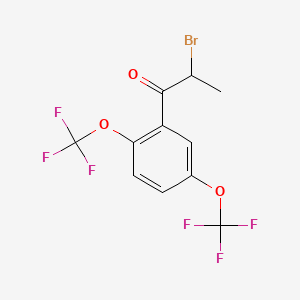
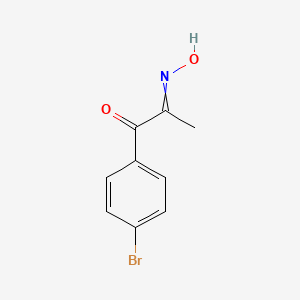
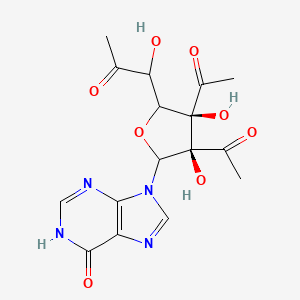
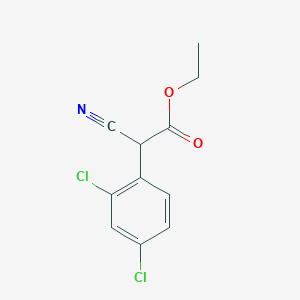
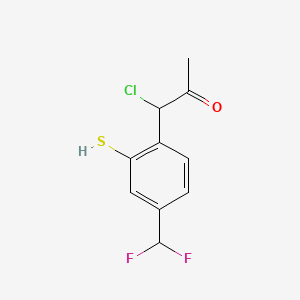
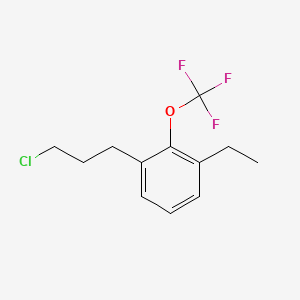

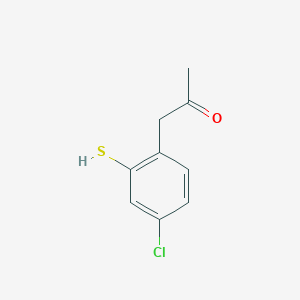
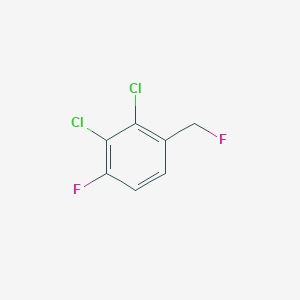



![Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14053625.png)
